4-(4-Benzylphenoxy)-3-fluoroaniline

Antiviral Herpes Simplex Virus DNA Virus Inhibitor

For antiviral SAR programs, sourcing a validated starting point with defined stereoelectronic properties is critical. This 3,4-disubstituted aniline addresses that need directly. - Validated Potency: Exhibits sub-100 nM inhibition against HSV-1 (IC50 = 0.028 μM) and HSV-2 (IC50 = 0.091 μM), a 79-fold improvement over the unsubstituted aniline. - Synthetic Utility: The unsubstituted 2-position (ortho to NH2) permits further functionalization via cross-coupling or electrophilic substitution, unlike the blocked 2-CF3 analog. - Physicochemical Profile: Calculated LogP of 4.76 and boiling point of 420°C reduce volatility-related loss during handling versus lower molecular weight anilines.

Molecular Formula C19H16FNO
Molecular Weight 293.3 g/mol
CAS No. 946785-80-4
Cat. No. B3173397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylphenoxy)-3-fluoroaniline
CAS946785-80-4
Molecular FormulaC19H16FNO
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)F
InChIInChI=1S/C19H16FNO/c20-18-13-16(21)8-11-19(18)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2
InChIKeyDTLNBJAKCQJBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Benzylphenoxy)-3-fluoroaniline Procurement Guide


4-(4-Benzylphenoxy)-3-fluoroaniline (CAS 946785-80-4; C19H16FNO; MW 293.34) is a 3,4-disubstituted aniline derivative featuring a 4-benzylphenoxy moiety at the para position and a fluorine atom at the meta position relative to the aniline amino group [1]. This compound belongs to a class of fluoro-substituted diaryl ether anilines that have been specifically disclosed in patent literature as intermediates and active scaffolds for anti-DNA viral agents, with documented inhibitory activity against herpes simplex virus type 1 (HSV-1) [2]. Physicochemical characterization indicates a calculated LogP of approximately 4.8 and a topological polar surface area (TPSA) of 35.25 Ų, placing it within favorable Lipinski rule-of-five compliance for drug-like oral bioavailability [1].

Generic Substitution Risks for 4-(4-Benzylphenoxy)-3-fluoroaniline


In the context of 3,4-disubstituted aniline derivatives with antiviral applications, generic substitution is not scientifically viable due to the extreme sensitivity of anti-DNA viral activity to specific substitution patterns. Comparative patent data from WO2009020198A1 demonstrates that structurally similar aniline derivatives within the same series exhibit IC50 values against HSV-1 ranging from sub-nanomolar (e.g., 0.007 μM) to essentially inactive (>10 μM), with variations as subtle as the position of a single fluoro or benzylphenoxy substituent driving orders-of-magnitude differences in antiviral potency [1]. The specific 3-fluoro-4-(4-benzylphenoxy) substitution pattern of CAS 946785-80-4 is not arbitrary; it corresponds to a defined pharmacophoric arrangement that was explicitly synthesized and tested as part of a systematic structure-activity relationship (SAR) campaign. Interchanging this compound with a close regioisomer such as 2-(4-Benzylphenoxy)-5-fluoroaniline (CAS 946729-55-1) would alter the spatial orientation of the aniline amino group relative to the diphenyl ether scaffold, potentially abolishing target engagement or introducing undesirable off-target profiles not predicted by computational models [2].

Quantitative Differentiation Evidence for 4-(4-Benzylphenoxy)-3-fluoroaniline


Anti-HSV-1 Activity vs. Unsubstituted Aniline Derivative

4-(4-Benzylphenoxy)-3-fluoroaniline (designated as compound I-210 in WO2009020198A1) exhibited HSV-1 antiviral activity with an IC50 value of 0.028 μM as determined by plaque reduction assay [1]. In the same assay system, Reference Compound 1 (an unsubstituted aniline derivative lacking the 4-benzylphenoxy and 3-fluoro substituents) demonstrated an IC50 value of 2.2 μM [1]. The structural modifications in 4-(4-Benzylphenoxy)-3-fluoroaniline result in approximately 79-fold enhanced antiviral potency relative to this baseline comparator.

Antiviral Herpes Simplex Virus DNA Virus Inhibitor

Anti-HSV-2 Activity Comparative Potency

The same compound (I-210) was evaluated against HSV-2 (G strain) in a parallel plaque reduction assay, yielding an IC50 value of 0.091 μM [1]. While a direct comparator in the HSV-2 assay is not provided in the patent disclosure, the compound maintains potent nanomolar-range activity against a second clinically relevant herpesvirus species, demonstrating a breadth of antiviral coverage that is not guaranteed across all members of this aniline derivative class.

Antiviral HSV-2 Genital Herpes

Lipophilicity Comparison with 5-Fluoro Regioisomer

The calculated LogP (octanol-water partition coefficient) for 4-(4-Benzylphenoxy)-3-fluoroaniline is 4.76 [1], whereas the regioisomer 2-(4-Benzylphenoxy)-5-fluoroaniline (CAS 946729-55-1) exhibits a calculated LogP of 5.14 [2]. This difference of approximately 0.38 log units corresponds to the 3-fluoro,4-phenoxy substitution pattern being measurably less lipophilic than the 2-phenoxy,5-fluoro arrangement.

Lipophilicity Drug-likeness Physicochemical Profiling

Volatility Differentiation from Simplified Analog

4-(4-Benzylphenoxy)-3-fluoroaniline exhibits a boiling point of 420.4±45.0°C at 760 mmHg [1]. A structurally simplified analog lacking the central phenoxy spacer, 4-benzyloxy-3-fluoroaniline (CAS 168268-00-6), has a molecular weight of only 217.24 g/mol [2]. While boiling point data for the simplified analog is not available in the database, the substantial molecular weight difference (293.34 vs. 217.24 g/mol) and extended aromatic system of the target compound predict lower volatility and higher thermal stability, which may influence handling and purification protocols.

Thermal Stability Purification Formulation

Differentiation from Trifluoromethyl-Substituted Analog

A structurally related compound, 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline (CAS 946663-31-6), incorporates a trifluoromethyl group at the 2-position instead of a fluorine atom at the 3-position, resulting in a molecular formula of C20H16F3NO and a molecular weight of 343.35 g/mol . The target compound (MW 293.34) is approximately 50 g/mol lighter and contains only a single fluorine atom. The presence of a mono-fluoro substituent versus a trifluoromethyl group fundamentally alters the electronic properties of the aniline ring, specifically the basicity of the amino group (pKa) and the electron density available for metabolic oxidation [1].

Fluorination Pattern Electronic Effects Metabolic Stability

Validated Research and Procurement Scenarios for 4-(4-Benzylphenoxy)-3-fluoroaniline


Antiviral Lead Optimization for HSV-1 and HSV-2

Procure 4-(4-Benzylphenoxy)-3-fluoroaniline as a validated starting point for structure-activity relationship (SAR) studies in anti-DNA viral drug discovery. The compound has documented sub-100 nM inhibitory activity against both HSV-1 (IC50 = 0.028 μM) and HSV-2 (IC50 = 0.091 μM) in plaque reduction assays [1]. Its 79-fold potency improvement over the unsubstituted aniline Reference Compound 1 (IC50 = 2.2 μM) provides a quantitative benchmark against which subsequent analog optimization can be measured [1].

Hit-to-Lead with Stringent Lipophilicity Requirements

Select 4-(4-Benzylphenoxy)-3-fluoroaniline (LogP = 4.76) over the more lipophilic regioisomer 2-(4-Benzylphenoxy)-5-fluoroaniline (LogP = 5.14) when developing compounds intended for oral administration where LogP targets below 5 are desirable [2][3]. The approximately 0.38 log unit reduction in predicted lipophilicity may improve aqueous solubility and reduce non-specific binding in biochemical assays.

Synthesis with Unsubstituted 2-Position for Derivatization

Utilize 4-(4-Benzylphenoxy)-3-fluoroaniline as a core scaffold when subsequent synthetic steps require an unsubstituted ortho position adjacent to the aniline amino group. In contrast to the 2-trifluoromethyl analog (CAS 946663-31-6), which has a blocked 2-position , the target compound retains a hydrogen atom at the 2-position (ortho to the amino group), allowing for electrophilic aromatic substitution, palladium-catalyzed cross-coupling, or directed ortho-metalation reactions in later synthetic stages [4].

Procurement for High-Temperature Processing

Choose 4-(4-Benzylphenoxy)-3-fluoroaniline for synthetic protocols involving elevated temperatures where reduced volatility is advantageous. With a calculated boiling point of 420.4±45.0°C at atmospheric pressure and a molecular weight of 293.34 g/mol [4], this compound is substantially less volatile than smaller aniline derivatives (e.g., 4-benzyloxy-3-fluoroaniline, MW 217.24) [5], facilitating easier containment during heating and reducing material loss during solvent evaporation.

Technical Documentation Hub

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